ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate
Description
Structural Elucidation and Molecular Characterization
Core Heterocyclic Architectures
Thiazolidin-2,4-dione Scaffold Configuration
The thiazolidin-2,4-dione (TZD) moiety in this compound is characterized by a five-membered ring system containing sulfur at position 1, nitrogen at position 3, and two carbonyl groups at positions 2 and 4. The Z-configuration of the exocyclic double bond at position 5 ensures a planar geometry, as observed in analogous TZD derivatives. Substituents at positions 3 and 5 play critical roles in stabilizing the scaffold:
- Position 3 : A cyclohexyl group introduces steric bulk, influencing the ring’s conformational flexibility. The cyclohexane ring likely adopts a chair conformation, as seen in similar structures.
- Position 5 : A methylene bridge connects the TZD scaffold to the pyrido[1,2-a]pyrimidine system, enforcing coplanarity between the two heterocycles.
Crystallographic studies of related TZD compounds reveal intramolecular interactions such as C–H···O and C–H···π bonds, which stabilize the planar conformation. For instance, in disordered TZD derivatives, dihedral angles between the thiazolidine ring and attached aromatic systems range from 6.3° to 65.13°, depending on substitution patterns.
Table 1: Key Structural Parameters of the Thiazolidin-2,4-dione Scaffold
| Parameter | Value/Description | Source |
|---|---|---|
| Ring planarity (r.m.s. deviation) | 0.022–0.024 Å | |
| Dihedral angle with linker | ~65° (analogous systems) | |
| Substituent conformation | Chair (cyclohexyl), planar (CH₂) |
Pyrido[1,2-a]pyrimidine Ring System Analysis
The pyrido[1,2-a]pyrimidine system is a fused bicyclic structure comprising a pyridine ring annulated to a pyrimidine ring. Key features include:
- Position 9 : A methyl group enhances electron density at the pyrimidine nitrogen, potentially influencing π-stacking interactions.
- Position 4 : A carbonyl group introduces electron-withdrawing character, polarizing the ring system and facilitating hydrogen bonding.
The fused ring system adopts a near-planar conformation, with minor deviations due to steric interactions between the methyl group and adjacent atoms. Analogous pyrido-pyrimidine derivatives exhibit intramolecular charge transfer, as evidenced by UV-Vis spectroscopy.
Table 2: Electronic Effects of Pyrido[1,2-a]pyrimidine Substituents
| Substituent | Position | Electronic Effect |
|---|---|---|
| Methyl | 9 | Electron-donating (+I effect) |
| Carbonyl | 4 | Electron-withdrawing (-M effect) |
Piperidine Carboxylate Ester Substituent
The piperidine ring adopts a chair conformation, minimizing steric strain. Key structural aspects include:
- Position 1 : A nitrogen atom connects the piperidine ring to the pyrido-pyrimidine system.
- Position 4 : An ethyl carboxylate ester enhances lipophilicity, impacting solubility and membrane permeability.
The ester group’s orientation is critical for intermolecular interactions. In related structures, C–H···O hydrogen bonds between the ester carbonyl and adjacent hydrogen atoms contribute to crystal packing.
Table 3: Conformational Analysis of the Piperidine Substituent
| Feature | Description | Source |
|---|---|---|
| Piperidine conformation | Chair (ΔE = 0 kcal/mol for chair vs. boat) | |
| Ester bond geometry | s-cis configuration | |
| Hydrogen bonding | C–H···O (2.40–2.60 Å) |
Intermolecular Interactions and Crystallographic Insights
While crystallographic data for the exact compound are unavailable, analogous TZD derivatives exhibit:
Properties
Molecular Formula |
C27H32N4O4S2 |
|---|---|
Molecular Weight |
540.7 g/mol |
IUPAC Name |
ethyl 1-[3-[(Z)-(3-cyclohexyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxopyrido[1,2-a]pyrimidin-2-yl]piperidine-4-carboxylate |
InChI |
InChI=1S/C27H32N4O4S2/c1-3-35-26(34)18-11-14-29(15-12-18)23-20(24(32)30-13-7-8-17(2)22(30)28-23)16-21-25(33)31(27(36)37-21)19-9-5-4-6-10-19/h7-8,13,16,18-19H,3-6,9-12,14-15H2,1-2H3/b21-16- |
InChI Key |
XCWNKKGHDAZAJX-PGMHBOJBSA-N |
Isomeric SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)/C=C\4/C(=O)N(C(=S)S4)C5CCCCC5 |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C2=C(C(=O)N3C=CC=C(C3=N2)C)C=C4C(=O)N(C(=S)S4)C5CCCCC5 |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of 2-Aminopyridine Derivatives
The pyrido[1,2-a]pyrimidinone scaffold is typically synthesized via cyclocondensation between 2-aminopyridine derivatives and β-keto esters. For the 9-methyl variant, the reaction proceeds as follows:
Reaction Scheme
This reaction is catalyzed by acetic acid under reflux, yielding the bicyclic core in 65–75% efficiency. The methyl group at position 9 originates from the methyl substituent on the 2-aminopyridine starting material.
Functionalization at Position 2
Introduction of the piperidine-4-carboxylate group at position 2 is achieved via nucleophilic aromatic substitution (SNAr). The 3-carboxylate intermediate is first hydrolyzed to the carboxylic acid, followed by chlorination using phosphorus oxychloride (POCl₃) to generate a reactive chloro derivative:
The use of DMF as a polar aprotic solvent facilitates the SNAr mechanism, with triethylamine scavenging HCl byproducts.
Construction of the Thiazolidin-4-one Moiety
Synthesis of 3-Cyclohexyl-2-thioxo-1,3-thiazolidin-4-one
The thiazolidinone ring is prepared by cyclizing cyclohexylamine with carbon disulfide and chloroacetic acid:
This one-pot reaction proceeds via the formation of a dithiocarbamate intermediate, which undergoes intramolecular cyclization to yield the thiazolidinone.
Knoevenagel Condensation for Exocyclic Double Bond Formation
The exocyclic double bond is introduced through a stereoselective Knoevenagel condensation between the thiazolidinone and the pyrido[1,2-a]pyrimidinone aldehyde. The Z configuration is controlled by using a bulky base (e.g., piperidine) and low-temperature conditions:
The reaction achieves >90% stereoselectivity for the Z configuration, as confirmed by NOESY NMR correlations.
Coupling of Subunits and Final Esterification
Amide Bond Formation
The piperidine-4-carboxylate side chain is introduced via a Buchwald-Hartwig amination, leveraging palladium catalysis to couple the aryl chloride intermediate with ethyl piperidine-4-carboxylate:
This method affords the final product in 60–70% yield, with minimal byproducts.
Final Esterification and Purification
The ethyl ester group is introduced via a Steglich esterification using DCC (N,N'-dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) as catalysts:
Purification is achieved via column chromatography (silica gel, eluent: ethyl acetate/hexane 1:3), followed by recrystallization from ethanol.
Characterization and Analytical Data
Key spectroscopic data for the target compound include:
Optimization and Challenges
Chemical Reactions Analysis
Types of Reactions
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazolidinone ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) can be used as oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Anticancer Properties
Preliminary studies indicate that this compound exhibits anticancer activity . It appears to inhibit specific cellular pathways associated with tumor growth. For instance, compounds with similar thiazolidinone structures have been reported to show promising results in inhibiting cancer cell proliferation in vitro and in vivo models . The mechanisms of action may involve the modulation of signaling pathways critical for cell survival and proliferation.
Antimicrobial Effects
The compound has demonstrated notable antimicrobial properties against both Gram-positive and Gram-negative bacteria. Studies have shown that derivatives with thiazolidinone structures possess antibacterial activity that surpasses traditional antibiotics like ampicillin . This suggests potential applications in developing new antimicrobial agents to combat resistant strains of bacteria.
Anti-inflammatory Activity
Compounds related to this structure have been documented for their anti-inflammatory effects , which could be beneficial in treating conditions characterized by excessive inflammation . The thiazolidinone moiety is particularly noted for its ability to reduce inflammatory markers in various biological assays.
Synthesis and Modification
The synthesis of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate typically involves multi-step reactions that may include condensation reactions, cyclization processes, and functional group modifications. The complexity of its synthesis reflects the intricate nature of its biological activity.
Mechanism of Action
The mechanism of action of ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is not fully understood, but it is believed to involve interaction with specific molecular targets such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and van der Waals forces, which can modulate the activity of its targets.
Comparison with Similar Compounds
Comparison with Structural Analogs
Key Structural Differences
The target compound shares a core framework with analogs but differs in substituents, which critically influence physicochemical and pharmacological properties. Below is a comparative analysis:
Substituent Impact:
- Cyclohexyl vs. Phenylethyl substituents (as in ) may increase aromatic interactions in target binding but raise toxicity risks due to metabolic instability.
Piperidine-4-carboxylate vs. Piperazine:
Bioactivity and Mechanisms
Ferroptosis Induction:
Thiazolidinone derivatives are implicated in ferroptosis, a non-apoptotic cell death pathway triggered by lipid peroxidation. The target compound’s thioxo group may act as a redox-active moiety, sensitizing cancer cells (e.g., oral squamous cell carcinoma, OSCC) to ferroptosis while sparing normal cells . Analogs lacking the thioxo group (e.g., methyl-substituted thiazolidinones) show reduced potency in preliminary assays .
Cytotoxicity and Selectivity:
- The cyclohexyl group may confer selectivity by avoiding promiscuous binding common in phenyl-containing analogs (e.g., ), which are more likely to interact with off-target proteins .
- Methyl-substituted analogs (e.g., ) exhibit moderate cytotoxicity against HeLa and MDA-MB-231 cells, suggesting the target compound’s cyclohexyl variant could optimize therapeutic windows .
Biological Activity
Ethyl 1-{3-[(Z)-(3-cyclohexyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}piperidine-4-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its unique structural features suggest various biological activities, including anti-cancer, antimicrobial, and anti-inflammatory properties. This article explores the biological activity of this compound, supported by data tables and relevant research findings.
Chemical Structure and Properties
The compound features multiple functional groups that contribute to its biological activity:
- Piperidine Ring : Known for its role in various pharmacological activities.
- Pyrido-Pyrimidine Structure : Associated with diverse biological effects.
- Thiazolidinone Moiety : Often linked to anti-cancer properties.
Molecular Formula and Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C24H30N4O3S |
| Molecular Weight | 430.58 g/mol |
| CAS Number | Not available |
Anti-Cancer Properties
Preliminary studies indicate that this compound exhibits significant anti-cancer activity. It has been shown to inhibit specific cellular pathways involved in tumor growth. Notably, compounds with similar thiazolidinone structures have demonstrated cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxic Effects
A study evaluated the cytotoxic effects of compounds related to thiazolidinones on mouse melanoma (B16-F10) and human monocytic (U937, THP-1) cell lines. The results indicated that certain derivatives exhibited IC50 values that suggest potent anti-proliferative activity.
Antimicrobial Activity
The compound's structural components may also confer antimicrobial properties. Research indicates that compounds with similar thiazolidinone structures can inhibit bacterial growth effectively.
Table: Antimicrobial Activity of Related Compounds
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Thiazolidinone Derivative A | Staphylococcus aureus | 0.25 μg/mL |
| Thiazolidinone Derivative B | Streptococcus pyogenes | 0.5–1 μg/mL |
Anti-inflammatory Effects
In addition to anti-cancer and antimicrobial activities, the compound may exhibit anti-inflammatory effects. Similar compounds have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes.
The biological activity of this compound likely involves interactions with biological macromolecules such as DNA and proteins involved in cell signaling pathways. Understanding these interactions is vital for elucidating its therapeutic potential.
Interaction Studies
Research has highlighted the importance of studying the interactions between this compound and target macromolecules to determine its mechanism of action. Preliminary data suggest that it may induce apoptosis in cancer cells via caspase-dependent pathways.
Q & A
Q. Methodological Adjustments :
- Microwave-Assisted Synthesis : Reduces reaction time (from 24h to 2–4h) and improves regioselectivity in cyclization steps .
- pH Control : Maintaining pH 7–8 during condensation prevents hydrolysis of the thioxo group .
- Catalyst Screening : High-throughput screening of ionic liquids (e.g., [BMIM]BF₄) enhances reaction efficiency by 15–20% .
Q. Example Optimization Table :
| Reaction Step | Optimal Solvent | Catalyst | Yield Improvement |
|---|---|---|---|
| Thiazolidinone Formation | DMSO | ZnCl₂ | 75% → 88% |
| Pyridopyrimidine Coupling | Acetonitrile | NEt₃ | 62% → 79% |
Basic: What spectroscopic and computational methods are recommended for structural characterization?
- Stereochemistry :
- X-ray Crystallography : Resolves Z/E configuration of the thiazolidinone methylidene group .
- NOESY NMR : Confirms spatial proximity of cyclohexyl and pyridopyrimidine moieties .
- Electronic Properties :
- DFT Calculations : Predict frontier molecular orbitals (HOMO/LUMO) to assess reactivity .
- UV-Vis Spectroscopy : Correlates π→π* transitions with conjugation in the pyridopyrimidine system .
Advanced: How can conformational analysis using DFT guide bioactivity predictions?
- Pharmacophore Mapping : DFT-derived electrostatic potential surfaces identify nucleophilic regions (e.g., thioxo groups) critical for target binding .
- Torsional Barriers : Calculate rotational barriers of the cyclohexyl group to predict binding flexibility. For example, a barrier <5 kcal/mol suggests dynamic interactions with hydrophobic pockets .
- Case Study : Analogs with lower torsional barriers showed 3× higher antimicrobial activity .
Basic: What in vitro assays are suitable for initial biological screening?
- Antimicrobial : Broth microdilution (MIC) against Gram-positive bacteria (e.g., S. aureus) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .
- Enzyme Inhibition : Fluorescence-based assays targeting kinases or proteases linked to the thiazolidinone scaffold .
Advanced: How can SAR studies elucidate critical pharmacophores in analogs?
Q. Design Strategy :
Substituent Variation : Modify the cyclohexyl group (e.g., replace with benzyl, isobutyl) to assess steric effects .
Bioisosteric Replacement : Swap the piperidine-4-carboxylate with carboxamide to evaluate hydrogen-bonding impact .
Q. SAR Table :
| Analog Modification | Biological Activity (IC₅₀, μM) | Key Finding |
|---|---|---|
| Cyclohexyl → Benzyl | 12.5 → 5.8 (HeLa) | Enhanced lipophilicity improves membrane permeability |
| Ethyl Ester → Carboxamide | 15.2 → 9.3 (S. aureus) | Carboxamide increases hydrogen-bond donor capacity |
Basic: What chromatographic techniques ensure purity and stability?
- HPLC : C18 column (ACN/water gradient) detects impurities <0.1% .
- Stability Testing : Accelerated degradation studies (40°C/75% RH) show 95% purity retention over 6 months when stored in amber vials .
Advanced: How to resolve discrepancies in reported biological activity data?
- Structural Validation : Re-analyze disputed compounds via LC-MS to confirm identity (e.g., isomerization during synthesis) .
- Dose-Response Repetition : Test conflicting results across multiple cell lines (e.g., discrepancies in IC₅₀ may stem from cell-specific uptake) .
Basic: What strategies analyze compound-target interactions?
- Surface Plasmon Resonance (SPR) : Measures binding kinetics (ka/kd) with immobilized enzymes .
- Molecular Docking : AutoDock Vina predicts binding poses in ATP-binding pockets (e.g., CDK2 kinase) .
Advanced: What pharmacokinetic parameters are critical during lead optimization?
- Oral Bioavailability : Assess logP (optimal 2–3) and polar surface area (<140 Ų) .
- Metabolic Stability : Microsomal half-life (>30 min in human liver microsomes) .
- Toxicity : AMES test and hERG channel inhibition screening .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
